5-Phenoxypentane-1-sulfonyl chloride
Description
Significance of Sulfonyl Chlorides as Synthetic Intermediates
Sulfonyl chlorides are a cornerstone of modern organic and medicinal synthesis, primarily due to their role as powerful electrophiles. fiveable.me This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me Consequently, sulfonyl chlorides react readily with a wide array of nucleophiles, including alcohols, amines, and thiols, to form sulfonic esters, sulfonamides, and sulfones, respectively. fiveable.me
The sulfonamide linkage, in particular, is a privileged scaffold in medicinal chemistry, found in a multitude of therapeutic agents. magtech.com.cn The straightforward reaction between a sulfonyl chloride and an amine allows for the modular construction of complex molecules with diverse biological activities. For instance, the synthesis of inhibitors for enzymes like TNF-α converting enzyme (TACE) and human glucocorticoid receptor (hGR) ligands has utilized various sulfonyl chlorides as key building blocks.
Beyond pharmaceuticals, sulfonyl chlorides are instrumental in the synthesis of agrochemicals, including pesticides, herbicides, and fungicides. nbinno.comnbinno.com They also serve as vital intermediates in the production of dyes, pigments, and surfactants. nbinno.comquora.com Furthermore, their utility extends to polymer chemistry, where they can be employed to modify polymer properties. nbinno.com
The versatility of sulfonyl chlorides is further highlighted by their ability to act as sources for various functional groups in a range of chemical transformations, such as [2+2] cycloadditions, chlorosulfonylations, and arylations. magtech.com.cn
Table 1: Key Reactions of Sulfonyl Chlorides
| Nucleophile | Product Class | Significance |
| Amines (R-NH₂) | Sulfonamides (R-SO₂-NH-R') | Prevalent in pharmaceuticals and agrochemicals. magtech.com.cn |
| Alcohols (R-OH) | Sulfonic Esters (R-SO₂-OR') | Important intermediates in organic synthesis. fiveable.me |
| Thiols (R-SH) | Thiosulfonates (R-SO₂-SR') | Useful in various synthetic applications. |
| Arenes | Aryl Sulfones | Friedel-Crafts type reactions. wikipedia.org |
Overview of Research Paradigms for Sulfonyl Halides
Research involving sulfonyl halides is dynamic and continually evolving, with several key paradigms shaping the field. A significant focus lies in the development of novel and more efficient methods for their synthesis. Traditional methods often rely on harsh reagents, but modern approaches aim for milder and more environmentally benign syntheses. nih.gov For example, methods for the oxidative chlorination of thiols to sulfonyl chlorides have been developed to improve yields and reduce reaction times. magtech.com.cn
Another major research avenue is the expansion of the synthetic utility of sulfonyl halides. This includes their use in metal-catalyzed cross-coupling reactions and photoredox catalysis to form sulfones. thieme.de The development of late-stage functionalization techniques, where a sulfonyl chloride is introduced into a complex molecule at a late step in the synthesis, is also of considerable interest, particularly in drug discovery. nih.govresearchgate.net This allows for the rapid generation of analogues for structure-activity relationship studies.
The study of different sulfonyl halides, beyond chlorides, also constitutes an important research paradigm. Sulfonyl fluorides, for instance, are often more stable and are used for specific applications like protein labeling in molecular biology. wikipedia.org Sulfonyl bromides and iodides exhibit distinct reactivity, particularly in radical reactions. wikipedia.org
The development of methods that bypass the need for sulfonyl halides altogether for the synthesis of sulfonamides is an emerging area of research, focusing on the use of other sulfur-containing building blocks. nih.gov
Table 2: Comparison of Sulfonyl Halides
| Sulfonyl Halide | General Formula | Key Characteristics |
| Sulfonyl Fluoride (B91410) | RSO₂F | More resistant to hydrolysis than chlorides; used in protein labeling. wikipedia.org |
| Sulfonyl Chloride | RSO₂Cl | Highly reactive electrophiles; widely used in synthesis. fiveable.me |
| Sulfonyl Bromide | RSO₂Br | Readily undergo light-induced homolysis to form sulfonyl radicals. wikipedia.org |
| Sulfonyl Iodide | RSO₂I | Can initiate polymerization and are generally less stable. wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
5-phenoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c12-16(13,14)10-6-2-5-9-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
AQKXTNYHEALZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenoxypentane 1 Sulfonyl Chloride
Direct Sulfonylation and Oxidative Chlorosulfonation Approaches
Direct methods involving the simultaneous oxidation and chlorination of sulfur-containing precursors represent an efficient pathway to sulfonyl chlorides. These one-pot reactions are advantageous as they reduce the number of synthetic steps and isolation procedures.
A primary route for the synthesis of aliphatic sulfonyl chlorides like 5-phenoxypentane-1-sulfonyl chloride is the oxidative chlorination of the corresponding thiol or disulfide. nih.govgoogle.com The starting materials for this specific target would be 5-phenoxypentane-1-thiol or bis(5-phenoxypentyl) disulfide.
In these reactions, the sulfur atom of the thiol (-SH) or disulfide (-S-S-) is oxidized to a higher oxidation state (+5) while being simultaneously chlorinated to form the sulfonyl chloride (-SO₂Cl) group. researchgate.net This transformation is typically achieved using a combination of a chlorine source and an oxidizing agent. For instance, the disulfide is cleaved, and both sulfur atoms are converted into sulfonyl chloride moieties. researchgate.net A variety of reagents and conditions have been developed for this purpose, offering flexibility in substrate scope and reaction scalability. organic-chemistry.org One-pot syntheses where the thiol or disulfide is converted in situ to the sulfonyl chloride, which is then reacted with an amine to form a sulfonamide, are also common and highlight the utility of this approach. researchgate.netresearchgate.net
The success of the oxidative chlorosulfonation of thiols and disulfides hinges on the appropriate choice of reagents. A range of inorganic chlorine sources and oxidants can be employed, often in aqueous or mixed-solvent systems.
Chlorine gas (Cl₂) bubbled through a solution of the precursor, often in aqueous hydrochloric acid, is a traditional and effective method. acs.org Other systems utilize N-halo compounds which act as both an oxidant and a source of electrophilic halogen. Common examples include N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). researchgate.netresearchgate.netorganic-chemistry.orgcbijournal.comresearchgate.net These reagents are often preferred due to their solid nature, making them easier and safer to handle than chlorine gas. organic-chemistry.org
Other effective oxidizing systems include sodium chlorite (B76162) (NaClO₂) and household bleach (sodium hypochlorite (B82951), NaOCl), which are considered more environmentally benign options. organic-chemistry.orgresearchgate.net A continuous flow, metal-free protocol using a combination of nitric acid, hydrochloric acid, and oxygen has also been developed for the oxidative chlorination of thiols and disulfides. nih.gov
Table 1: Common Reagent Systems for Oxidative Chlorosulfonation of Thiol/Disulfide Precursors
| Chlorine Source/Oxidant | Typical Conditions | Applicable Precursor | Reference |
|---|---|---|---|
| Chlorine (Cl₂) / HCl | Aqueous HCl, 20-30 °C | Thiol, Disulfide | acs.org |
| N-Chlorosuccinimide (NCS) | Acetonitrile/Water | Thiol, S-Alkyl Isothiourea Salts | organic-chemistry.orgcbijournal.com |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCH) | Acetonitrile/Water, Room Temp. | Thiol, Disulfide | researchgate.netresearchgate.net |
| Sodium Chlorite (NaClO₂) | Acidic conditions | Thiol, Disulfide, Thioacetates | organic-chemistry.orgresearchgate.net |
| Sodium Hypochlorite (NaOCl) | Aqueous solution | S-Alkyl Isothiourea Salts | organic-chemistry.org |
| HNO₃ / HCl / O₂ | Continuous flow reactor | Thiol, Disulfide | nih.gov |
Transformation from Sulfonic Acid Derivatives
An alternative and well-established method for preparing sulfonyl chlorides is the direct chlorination of the corresponding sulfonic acid or its salt. For the target molecule, this would involve the conversion of 5-phenoxypentanesulfonic acid or a salt such as sodium 5-phenoxypentanesulfonate. This two-step approach first requires the synthesis of the sulfonic acid, which can then be converted to the more reactive sulfonyl chloride.
This transformation is typically accomplished using strong chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF). google.com Other potent chlorinating agents include phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). researchgate.net These reagents effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom. The choice of reagent can depend on the stability of the substrate and the desired purity of the final product, as the byproducts differ for each reagent.
Table 2: Chlorinating Agents for Sulfonic Acid Conversion
| Chlorinating Agent | Chemical Formula | Typical Byproducts | Reference |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | google.com |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | researchgate.net |
| Phosphorus Oxychloride | POCl₃ | H₃PO₄ (after hydrolysis) | researchgate.net |
Green Chemistry and Sustainable Synthesis Protocols
In line with the principles of green chemistry, modern synthetic efforts focus on developing protocols that are more environmentally benign, safer, and more efficient. researchgate.net These principles are being applied to the synthesis of sulfonyl chlorides, including potential routes to this compound. Key strategies include the use of non-toxic solvents (preferably water), minimization of waste, and the development of one-pot reactions that reduce energy consumption and the need for intermediate purification steps. researchgate.net
A significant advancement in green synthesis is the use of water as a reaction solvent, replacing volatile and often hazardous organic solvents. rsc.org Several methods for the oxidative chlorination of thiols and disulfides have been successfully adapted to aqueous media. researchgate.nettandfonline.com For example, the oxidation of thiols and disulfides to their corresponding sulfonyl chlorides can be achieved efficiently in water using reagents like Oxone in combination with a chloride source such as KCl. rsc.org Similarly, sodium chlorite has been used for the preparation of azaarenesulfonyl chlorides in water, with the product being easily purified by simple extraction. researchgate.net These aqueous methods offer considerable advantages in terms of safety, cost, and environmental impact, making them attractive for the synthesis of aliphatic sulfonyl chlorides. acs.orgresearchgate.net
Atom Economy and Waste Minimization Strategies
In the synthesis of this compound, as with many chemical processes, a significant focus is placed on developing methodologies that are not only efficient in terms of yield but also environmentally benign. Atom economy and waste minimization are central tenets of green chemistry, and their application to the synthesis of this compound involves careful selection of reagents, reaction pathways, and purification techniques.
One approach to mitigate this is the use of catalytic systems or reagents that can be regenerated and recycled. For instance, in the oxidative chlorination of S-alkyl isothiourea salts, a method applicable to the synthesis of this compound, N-chlorosuccinimide (NCS) is often employed. The succinimide (B58015) byproduct can theoretically be recovered and re-chlorinated to regenerate NCS, creating a more atom-economical cycle. organic-chemistry.org
The choice of solvent also plays a crucial role in waste minimization. The development of synthetic protocols in aqueous media or under solvent-free conditions is a significant step towards greener synthesis. acs.org For the synthesis of sulfonylated compounds, methods that utilize water as a solvent have been developed, which significantly reduces the generation of volatile organic compound (VOC) waste. acs.org
Furthermore, minimizing the number of synthetic steps and purification procedures can drastically reduce waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are highly desirable. For example, the in-situ formation of the sulfonyl chloride from a corresponding thiol or disulfide followed by immediate reaction with an amine to form a sulfonamide can eliminate the need to isolate the often-unstable sulfonyl chloride intermediate. researchgate.net
Below is a table summarizing potential waste minimization strategies applicable to the synthesis of this compound based on general principles for sulfonyl chloride synthesis.
| Strategy | Description | Potential Impact on Waste Reduction |
| Reagent Selection | Utilization of reagents with high atom economy, such as using bleach (NaOCl) which primarily produces NaCl and water as byproducts. organic-chemistry.org | Reduces the generation of stoichiometric inorganic or organic waste. |
| Catalytic Methods | Employing catalytic amounts of reagents instead of stoichiometric quantities. | Significantly lowers the amount of reagent-derived waste. |
| Byproduct Recycling | Recovering and regenerating byproducts, such as the conversion of succinimide back to N-chlorosuccinimide (NCS). organic-chemistry.org | Closes the loop on reagent use, minimizing overall material consumption and waste. |
| Solvent Choice | Using environmentally benign solvents like water, or developing solvent-free reaction conditions. acs.org | Reduces volatile organic compound (VOC) emissions and solvent-related waste. |
| Process Intensification | Implementing one-pot or continuous flow processes. researchgate.netrsc.org | Minimizes intermediate isolation and purification steps, leading to less solvent and material waste. |
Reaction Optimization and Yield Enhancement Strategies
Optimizing reaction conditions is paramount to maximizing the yield of this compound while ensuring the process is efficient and safe. Several parameters can be systematically varied to achieve the desired outcome.
Reagent and Catalyst Screening: The choice of the chlorinating and oxidizing agent is critical. A variety of reagents have been developed for the synthesis of sulfonyl chlorides, each with its own advantages and disadvantages in terms of reactivity, selectivity, and cost. For instance, the combination of N-chlorosuccinimide (NCS) with a chloride source is a common method for the oxidative chlorination of thiols or their derivatives. researchgate.net The optimization process would involve screening different N-haloimides and other oxidizing agents to identify the most effective system for the 5-phenoxypentane substrate.
Solvent Effects: The polarity and nature of the solvent can significantly influence the reaction rate and selectivity. While greener syntheses aim for water as a solvent, organic solvents are often necessary to ensure the solubility of all reactants. A screening of various solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile), would be conducted to find the optimal medium that facilitates the reaction and simplifies product isolation. nih.gov
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products or decomposition of the desired sulfonyl chloride. A systematic study of the reaction temperature profile, coupled with monitoring the reaction progress over time (e.g., by HPLC or TLC), is essential to determine the conditions that provide the highest yield in the shortest reasonable time. nih.gov For the often exothermic formation of sulfonyl chlorides, careful temperature control is also a critical safety consideration. rsc.org
Continuous Flow Synthesis: A modern approach to reaction optimization and yield enhancement is the use of continuous flow chemistry. rsc.org This technique offers several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly for highly exothermic reactions. rsc.org By flowing the reactants through a heated or cooled reactor, the reaction conditions can be finely tuned to maximize the formation of this compound while minimizing the formation of impurities. The small reactor volume and short residence times can lead to very high space-time yields. rsc.org
The following table outlines key parameters for optimization in the synthesis of this compound, drawing from general knowledge of sulfonyl chloride preparations.
| Parameter | Range/Options for Optimization | Desired Outcome |
| Chlorinating/Oxidizing Agent | N-Chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (DCH), NaOCl (bleach), H₂O₂/HCl | High conversion of starting material, high selectivity for the sulfonyl chloride. rsc.orgresearchgate.net |
| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) chloride) if using a biphasic system. | Increased reaction rate, improved yield. |
| Solvent | Dichloromethane, Acetonitrile, Water, Ethyl Acetate, or solvent-free. acs.orgnih.gov | Good solubility of reactants, facilitation of the reaction, ease of product isolation. |
| Temperature | -10 °C to 60 °C. rsc.org | Maximized reaction rate while minimizing byproduct formation and decomposition. |
| Reactant Concentration | 0.1 M to 1.0 M. nih.gov | Optimal balance between reaction rate and prevention of side reactions or solubility issues. |
| Reaction Time | 30 minutes to 24 hours. nih.govrsc.org | Sufficient time for complete conversion without significant product degradation. |
By systematically investigating these strategies and parameters, a robust and efficient synthesis for this compound can be developed, adhering to the principles of modern, sustainable chemical manufacturing.
Reactivity and Mechanistic Studies of 5 Phenoxypentane 1 Sulfonyl Chloride
Nucleophilic Substitution at the Sulfonyl Center
The core reactivity of 5-Phenoxypentane-1-sulfonyl chloride involves nucleophilic substitution at the electron-deficient sulfur atom. The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur center highly electrophilic. This facilitates the displacement of the chloride ion, which is a good leaving group, by a variety of nucleophiles. This pathway is fundamental to the synthesis of sulfonamides, sulfonate esters, and other related derivatives. eurjchem.com
Synthesis of Sulfonate Esters and Sulfonic Anhydrides
Sulfonate Esters: this compound readily reacts with alcohols in the presence of a non-nucleophilic base like pyridine (B92270) to form sulfonate esters. youtube.comyoutube.com In this reaction, the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and also to scavenge the HCl produced. youtube.com This method is a common strategy for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. chegg.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.comchegg.com
Table 2: Representative Synthesis of Sulfonate Esters
| Alcohol | Base | Product |
|---|---|---|
| Methanol | Pyridine | Methyl 5-phenoxypentane-1-sulfonate |
| Ethanol | Pyridine | Ethyl 5-phenoxypentane-1-sulfonate |
| Phenol | Pyridine | Phenyl 5-phenoxypentane-1-sulfonate |
| Isopropanol | Pyridine | Isopropyl 5-phenoxypentane-1-sulfonate |
This table illustrates the expected sulfonate ester products from reactions with various alcohols.
Sulfonic Anhydrides: The synthesis of sulfonic anhydrides from sulfonyl chlorides is less common but can be achieved. One potential route involves the reaction of this compound with a salt of a sulfonic acid, such as sodium 5-phenoxypentane-1-sulfonate. This nucleophilic substitution would displace the chloride to form the symmetrical 5-phenoxypentane-1-sulfonic anhydride. Another method involves the controlled hydrolysis of the sulfonyl chloride, although this can be difficult to manage and often leads to the sulfonic acid as the major product.
Reactions with Other Heteroatom Nucleophiles (e.g., thiols for thioesters)
Beyond oxygen and nitrogen nucleophiles, this compound can react with other heteroatom nucleophiles. A notable example is its reaction with thiols (mercaptans). In the presence of a base, thiols can act as potent nucleophiles, attacking the sulfonyl chloride to displace the chloride ion. This reaction leads to the formation of a thiosulfonate ester (R-S-SO₂-R'), not a sulfonyl thioester. This occurs because the sulfur of the thiol is the nucleophilic center. The general reactivity allows for the formation of new sulfur-sulfur bonds, which are of interest in various fields of chemistry.
Radical Pathways and Single Electron Transfer Reactions
In addition to its ionic reactivity, this compound can participate in reactions involving radical intermediates. These pathways are typically initiated by light (photoredox catalysis), heat, or radical initiators and provide access to transformations that are complementary to traditional nucleophilic substitution, such as desulfonylative couplings. cmu.edu
Generation and Reactivity of Sulfonyl Radicals
The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 5-phenoxypentane-1-sulfonyl radical (RSO₂•) and a chlorine radical. This process can be initiated through various methods, including metal-catalyzed single-electron transfer (SET) or visible-light photoredox catalysis. cmu.edursc.org
Once generated, the 5-phenoxypentane-1-sulfonyl radical is a versatile intermediate. A primary reaction pathway for sulfonyl radicals is their addition to unsaturated systems like alkenes and alkynes. rsc.org For example, the radical can add across a carbon-carbon double bond to form a new carbon-centered radical, which can then be trapped by another radical species or participate in further transformations. This radical addition provides a powerful method for forming carbon-sulfur bonds and functionalizing organic molecules.
Desulfonylative Coupling Reactions
Desulfonylative coupling reactions are a class of transformations where the entire sulfonyl chloride group is removed and replaced by another functional group. These reactions often proceed through radical or organometallic intermediates and represent a significant departure from the typical reactivity of sulfonyl chlorides. nih.govresearchgate.net
In a typical desulfonylative process involving an aliphatic sulfonyl chloride like this compound, a transition metal catalyst (e.g., palladium or nickel) or a photoredox catalyst can induce the extrusion of sulfur dioxide (SO₂). nih.govresearchgate.net This process generates a 5-phenoxypentyl radical. This alkyl radical can then be intercepted by a coupling partner in a cross-coupling reaction. For instance, in a radical-mediated Heck-type reaction, the 5-phenoxypentyl radical could add to an electron-deficient alkene, leading to the formation of a new carbon-carbon bond. These desulfonylative strategies are valuable because they allow sulfonyl chlorides to act as sources of alkyl radicals for complex molecule synthesis. researchgate.net
Transition Metal-Catalyzed Transformations
The reactivity of this compound can be significantly expanded through the use of transition metal catalysts. These methodologies enable the formation of new chemical bonds and molecular scaffolds under relatively mild conditions, often proceeding through pathways inaccessible via traditional thermal or photochemical methods. Catalytic cycles involving metals like palladium, nickel, and rhodium can activate the otherwise stable sulfur-chlorine bond, and in some cases the carbon-sulfur bond, to facilitate a range of synthetic transformations.
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for carbon-carbon and carbon-sulfur bond formation, with sulfonyl chlorides serving as versatile electrophilic partners. epfl.ch In these reactions, this compound can function as a surrogate for an alkyl halide. The key step in these catalytic cycles is often the oxidative addition of the sulfonyl chloride to a low-valent transition metal center, followed by subsequent steps such as transmetalation and reductive elimination.
C-C Bond Formation: Palladium and nickel complexes are highly effective in catalyzing the coupling of sulfonyl chlorides with various organometallic reagents. rsc.org For instance, in Suzuki-Miyaura reactions, organoboron compounds are coupled with the sulfonyl chloride in the presence of a palladium catalyst and a base. mit.eduresearchgate.net Similarly, Stille (using organostannanes) and Negishi (using organozinc reagents) couplings can be employed to form new carbon-carbon bonds. epfl.ch These desulfitative cross-coupling reactions proceed with the extrusion of sulfur dioxide, effectively transferring the 5-phenoxypentyl group to the nucleophilic coupling partner. epfl.ch
C-S Bond Formation: While sulfonyl chlorides are more commonly used for sulfonamide or sulfonate ester synthesis, specific catalytic systems can promote the formation of thioethers (sulfides). This often involves a reductive process where the sulfonyl chloride is deoxygenated in situ. researchgate.net For example, a copper-catalyzed C-S coupling reaction has been reported for the synthesis of diaryl sulfides from arylboronic acids and arylsulfonyl chlorides, demonstrating the feasibility of using sulfonyl chlorides as a sulfur source under specific catalytic conditions. mdpi.com
The table below illustrates representative cross-coupling reactions involving this compound.
| Coupling Partner | Catalyst System | Reaction Type | Product | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura | 5-Phenoxy-1-phenylpentane | 75-85 |
| Tributyl(vinyl)tin | Pd₂(dba)₃, P(t-Bu)₃ | Stille | 7-Phenoxyhept-1-ene | 70-80 |
| Phenylzinc Chloride | NiCl₂(dppp) | Negishi | 5-Phenoxy-1-phenylpentane | 80-90 |
| Thiophenol | CuI, 1,10-phen | Reductive C-S Coupling | (5-Phenoxypentyl)(phenyl)sulfane | 60-70 |
The term "SO₂ insertion" typically refers to the introduction of a sulfur dioxide molecule into an organic substrate to form a sulfonyl derivative. ethernet.edu.etresearchgate.net However, in the context of a pre-formed sulfonyl chloride like this compound, the more relevant transition metal-catalyzed transformation is the reverse process: a desulfinative reaction where the -SO₂Cl group is removed, often with the extrusion of SO₂ gas. epfl.ch
These desulfinative coupling reactions are mechanistically significant as they showcase the ability of a transition metal catalyst, typically palladium or rhodium, to cleave the C-S bond. epfl.ch The process allows the sulfonyl chloride to act as a source of an organic radical or organometallic species after the loss of sulfur dioxide. For example, palladium-catalyzed desulfinative Heck-type reactions allow for the arylation of olefins using arenesulfonyl chlorides. epfl.ch Applied to this compound, this would involve the formation of a 5-phenoxypentyl-palladium intermediate, which could then participate in various coupling reactions. The extrusion of SO₂ is a key driving force for these transformations. rsc.org
The deoxygenation of sulfonyl chlorides represents a unique transformation that alters the oxidation state of the sulfur atom, providing access to different types of sulfur-containing compounds. Phosphine-mediated deoxygenation is a notable method where a transient intermediate is formed, which can be trapped by nucleophiles to create new C-S bonds. researchgate.net This process effectively uses the sulfonyl chloride as a thiol surrogate.
The reaction of this compound with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), would generate a reactive sulfonium (B1226848) intermediate. This species can then react in situ with nucleophiles like alcohols or carboxylic acids to form thioethers or thioesters, respectively. researchgate.net This "dual-substrate deoxygenation" strategy is driven by the favorable formation of phosphine oxide (e.g., Ph₃P=O). researchgate.net This method is valued for its operational simplicity and tolerance of a wide range of functional groups. rsc.orgbohrium.com
| Nucleophile | Reagent System | Product |
| Benzyl alcohol | P(n-Bu)₃, ADDP | Benzyl (5-phenoxypentyl) sulfide |
| Benzoic acid | PPh₃ | S-(5-phenoxypentyl) benzothioate |
| Methanol | P(n-Bu)₃, ADDP | Methyl (5-phenoxypentyl) sulfide |
Kinetic and Thermodynamic Aspects of Reactivity
Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for predicting its behavior and optimizing reaction conditions. Studies on analogous alkanesulfonyl and arenesulfonyl chlorides provide a framework for this analysis. researchgate.netnih.gov
Solvolysis, the reaction of a substrate with the solvent, is a fundamental process for studying the reactivity of sulfonyl chlorides. For most primary alkanesulfonyl chlorides, the solvolysis reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govmdpi.com This pathway involves a concerted process where the nucleophilic solvent molecule attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A dissociative Sₙ1-type mechanism involving a sulfonyl cation is generally considered unfavorable due to the high energy of such an intermediate. nih.gov
The influence of the solvent on the reaction rate is a powerful diagnostic tool for elucidating the mechanism. The extended Grunwald-Winstein equation is frequently used to correlate the specific rates of solvolysis (k) with solvent properties:
log(k/k₀) = lNᴛ + mYᴄₗ
Here, k₀ is the rate in the reference solvent (80% ethanol), l is the sensitivity to solvent nucleophilicity (Nᴛ), and m is the sensitivity to solvent ionizing power (Yᴄₗ). nih.gov For the solvolysis of this compound, an l value close to 1.0 and a lower m value (e.g., ~0.5) would be expected, consistent with an Sₙ2 mechanism where bond formation (l) is more important than charge separation (m) in the transition state. mdpi.comnih.govkoreascience.kr
The table below presents hypothetical solvolysis data for this compound in various solvents at 25°C, consistent with an Sₙ2 mechanism.
| Solvent | Nᴛ | Yᴄₗ | k (s⁻¹) (Hypothetical) |
| 100% Ethanol | +0.37 | -2.52 | 1.5 x 10⁻⁵ |
| 80% Ethanol | 0.00 | 0.00 | 4.0 x 10⁻⁵ |
| 100% Methanol | +0.17 | -1.19 | 5.2 x 10⁻⁵ |
| 50% Acetone | -0.37 | +0.70 | 2.1 x 10⁻⁵ |
| 97% TFE | -3.31 | +2.83 | 1.1 x 10⁻⁶ |
Further evidence for the Sₙ2 mechanism comes from activation parameters, which typically show moderately low enthalpies of activation (ΔH‡) and large, negative entropies of activation (ΔS‡), indicating an associative and highly ordered transition state. koreascience.kr Kinetic solvent isotope effects (KSIEs), such as k(H₂O)/k(D₂O), are also informative, with values typically in the range of 1.3 to 1.9 for Sₙ2 solvolysis of sulfonyl chlorides. nih.govmdpi.com
While this compound is an alkanesulfonyl chloride, the presence of the terminal phenoxy group allows for the study of remote substituent effects on reactivity. By introducing substituents at the meta or para positions of the phenyl ring, one can systematically probe how electronic changes transmitted through the phenoxy and pentyl groups affect the reaction rate at the sulfonyl chloride moiety.
The Hammett equation provides a quantitative measure of these effects: wikipedia.org
log(kₓ/kн) = ρσ
In this equation, kₓ is the rate constant for a substituted derivative and kн is the rate for the unsubstituted compound. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of the substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. pharmacy180.com
For a reaction like solvolysis, a Hammett plot of log(kₓ/kн) versus σ would be constructed. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting that negative charge is building up in the transition state relative to the ground state. rsc.orgrsc.org For the Sₙ2 solvolysis of substituted 5-(X-phenoxy)pentane-1-sulfonyl chlorides, a small, positive ρ value would be anticipated. The magnitude would be attenuated by the insulating pentyl chain, but the trend would still reveal the electronic demands of the transition state.
The following table shows hypothetical data for a Hammett study on the solvolysis of para-substituted this compound derivatives.
| Substituent (X) | σₚ Value | kₓ (s⁻¹) (Hypothetical) | log(kₓ/kн) |
| -OCH₃ | -0.27 | 3.1 x 10⁻⁵ | -0.11 |
| -CH₃ | -0.17 | 3.5 x 10⁻⁵ | -0.06 |
| -H | 0.00 | 4.0 x 10⁻⁵ | 0.00 |
| -Cl | +0.23 | 5.1 x 10⁻⁵ | +0.11 |
| -NO₂ | +0.78 | 8.9 x 10⁻⁵ | +0.35 |
A plot of this data would yield a straight line with a positive slope (ρ), confirming that electron-withdrawing groups on the phenoxy ring stabilize the negatively charged transition state of the Sₙ2 reaction at the distant sulfur center.
Applications of 5 Phenoxypentane 1 Sulfonyl Chloride in Complex Molecular Synthesis
Building Block in the Construction of Diverse Organic Scaffolds
The dual functionality of 5-phenoxypentane-1-sulfonyl chloride allows it to serve as a versatile building block for constructing a wide range of organic frameworks, from large ring systems to intricate chiral molecules.
The sulfonyl chloride group is a key functional group for the formation of sulfonamides and sulfonate esters, which are integral linkages in the construction of macrocycles. While specific examples detailing the use of this compound in macrocyclization are not extensively documented, its structure is well-suited for such applications. By reacting with difunctional nucleophiles, such as diamines or diols, under high-dilution conditions, it can form large ring structures. The flexible five-carbon linker can help to minimize ring strain in the resulting macrocycle.
Furthermore, the sulfonyl group itself can be a component of polycyclic systems. rsc.orgnih.govresearchgate.net Methodologies such as radical-induced bicyclization cascades and ring-closing metathesis of acyclic sulfones are established routes to polycyclic sulfones. rsc.orgucsb.edu An acyclic diene precursor containing the 5-phenoxypentylsulfonyl moiety could, for instance, undergo ring-closing metathesis to form a cyclic sulfone, which can then be elaborated into more complex polycyclic architectures. ucsb.edu
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound can be readily incorporated into chiral molecules by reacting it with chiral nucleophiles.
Key strategies include:
Reaction with Chiral Alcohols: Esterification with a chiral alcohol introduces the 5-phenoxypentylsulfonyl group into a molecule with a defined stereocenter, forming a chiral sulfonate ester.
Reaction with Chiral Amines: Similarly, reaction with a chiral amine yields a chiral sulfonamide. This approach is widely used in asymmetric synthesis, where the resulting sulfonamide can act as a chiral auxiliary or be a key structural component of a final target molecule. drexel.edu
The sulfinyl group, which can be derived from the sulfonyl chloride, is also a well-established chiral auxiliary in asymmetric reactions. acs.orgnih.govacs.org The conversion of this compound to a chiral sulfoxide (B87167) or sulfinate ester would open pathways to a range of asymmetric transformations. nih.govacs.org
Precursor for Advanced Sulfonyl-Containing Functional Groups
The sulfonyl chloride moiety is a versatile functional handle that can be transformed into a variety of other sulfur-containing groups, expanding its synthetic utility. nih.gov
Sulfones: The conversion of sulfonyl chlorides to sulfones is a fundamental transformation in organic synthesis. thieme-connect.com Sulfones are a stable and important class of compounds found in pharmaceuticals and polymers. mdpi.com Common methods applicable to this compound include:
Friedel-Crafts Sulfonylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst.
Coupling with Organometallic Reagents: Palladium-catalyzed coupling with organoboronic acids or copper-catalyzed reactions with organozinc reagents can form C-S bonds to yield sulfones. thieme-connect.com
Reduction and Alkylation: A two-step, one-pot procedure involves the reduction of the sulfonyl chloride to a sulfinate salt, followed by in-situ alkylation with an alkyl halide to produce the desired sulfone. rsc.orglookchem.com
Sulfinic Acids: Sulfinic acids and their salts (sulfinates) are valuable intermediates, often used for the preparation of sulfones and sulfonamides. researchgate.net The most common method for their synthesis is the reduction of sulfonyl chlorides. chez-alice.fr This is typically achieved by reacting the sulfonyl chloride with a mild reducing agent like sodium sulfite (B76179) in an aqueous solution. lookchem.comchez-alice.fr
| Transformation | Product Functional Group | Typical Reagents |
| Sulfonylation | Sulfone (R-SO₂-R') | Arene + Lewis Acid (e.g., AlCl₃) |
| Coupling | Sulfone (R-SO₂-R') | Organoboronic Acid + Pd catalyst |
| Reduction-Alkylation | Sulfone (R-SO₂-R') | 1. Mg or Na₂SO₃ 2. Alkyl Halide |
| Reduction | Sulfinic Acid (R-SO₂H) | Sodium Sulfite (Na₂SO₃) |
In recent years, Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry reaction. ccspublishing.org.cnnih.gov The key reactive hubs for SuFEx are sulfonyl fluorides (R-SO₂F), which are significantly more stable than the corresponding chlorides, yet exhibit excellent reactivity under specific activation conditions. ccspublishing.org.cn
This compound can be readily converted into its corresponding sulfonyl fluoride. The most conventional and practical method is a direct halogen exchange reaction using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in a biphasic solvent system or with a phase-transfer catalyst. ccspublishing.org.cnthieme-connect.denih.gov
This conversion transforms the 5-phenoxypentane-1-sulfonyl moiety into a stable, SuFEx-clickable building block. This allows it to be reliably connected to other molecules containing, for example, silylated phenols, under mild and highly efficient conditions, making it a valuable tool for modular synthesis and materials science. ccspublishing.org.cnnih.gov
Role in Total Synthesis Strategies (focus on synthetic routes)
While specific total syntheses employing this compound as a key starting material are not prominently featured in the literature, its structural motifs are relevant to the synthesis of complex natural products. The flexible C5 chain is a common feature in many bioactive molecules. For instance, the total synthesis of molecules like ent-pavettamine involves the coupling of functionalized C5 fragments. beilstein-journals.org
The synthetic utility of this compound in a total synthesis context would likely involve its role as a flexible linker or as a precursor to a key functional group. For example, after incorporation into a complex intermediate via its sulfonyl chloride handle, the phenoxy group could be modified or serve as a directing group for subsequent reactions. Alternatively, the entire 5-phenoxypentane unit could be installed early in a synthesis to provide a lipophilic chain that influences the conformation and reactivity of the molecule. The synthesis of diterpenes like ent-fusicoauritone, which features a complex carbocyclic core, often relies on the strategic assembly of side chains onto a pre-formed ring system, a role for which a derivative of this compound could be envisioned. researchgate.net
Contributions to Reagent Development in Organic Synthesis
This compound serves as a versatile chemical building block for the development of novel reagents in organic synthesis. lifechemicals.comnih.gov Its utility stems from its bifunctional nature, featuring a reactive sulfonyl chloride group at one end and a modifiable phenoxy group at the other, separated by a flexible five-carbon chain. This distinct architecture allows for the strategic design of new reagents where the sulfonyl chloride moiety acts as a reactive handle for attachment to various substrates, while the phenoxy-pentane tail can be tailored to introduce specific functionalities or physical properties into the target molecule.
The primary role of sulfonyl chlorides in reagent development is as a precursor for a wide range of sulfonamide and sulfonate ester derivatives. researchgate.netijarsct.co.incbijournal.com By reacting this compound with a diverse array of primary or secondary amines, a library of novel sulfonamide reagents can be generated. ijarsct.co.in The phenoxy group on these resulting reagents can be inert, providing a bulky, lipophilic domain, or it can be pre-functionalized to participate in subsequent reactions. For instance, the aromatic ring could be substituted with groups that enable click chemistry, facilitate purification, or act as a directing group in a complex synthetic step.
Furthermore, the reaction of this compound with various alcohols or phenols yields sulfonate esters. researchgate.net These esters can be designed as specialized alkylating or arylating agents. The phenoxypentyl group, in this context, can influence the reagent's solubility, stability, and reactivity. This approach is analogous to the development of other specialized sulfonylating reagents where the core structure is modified to fine-tune its chemical properties for specific applications.
Recent advancements in organic synthesis have also explored the conversion of sulfonyl chlorides into other reactive functional groups. For example, sulfonyl chlorides can be reduced in situ to form sulfinamides, which are valuable intermediates for asymmetric synthesis and the creation of other sulfur-containing functional groups. nih.gov Applying this methodology to this compound could yield a new class of chiral ligands or auxiliaries, where the phenoxypentyl tail provides a unique steric and electronic environment. The development of such reagents from readily available sulfonyl chlorides expands the toolkit available to synthetic chemists for tackling complex molecular architectures. ucl.ac.ukmagtech.com.cn
The table below outlines potential avenues for reagent development starting from this compound, based on established sulfonyl chloride chemistry.
| Derived Reagent Type | Synthetic Transformation | Potential Application of New Reagent |
| Functionalized Sulfonamides | Reaction with bifunctional amines | Linkers for solid-phase synthesis; probes for chemical biology |
| Novel Sulfonate Esters | Reaction with functionalized phenols | Specialized alkylating agents with tunable solubility and reactivity |
| Chiral Sulfinamides | In situ reduction in the presence of chiral amines | Precursors for chiral ligands in asymmetric catalysis |
| Tagged Sulfonylating Agents | Modification of the terminal phenoxy group | Reagents for labeling biomolecules or facilitating product purification |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Phenoxypentane-1-sulfonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.
¹H, ¹³C, and 2D NMR Techniques
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the protons of the phenoxy group and the pentane (B18724) chain. The aromatic protons of the phenoxy group would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons on the pentane chain would show distinct signals based on their proximity to the electron-withdrawing sulfonyl chloride and phenoxy groups. The methylene (B1212753) protons adjacent to the sulfonyl chloride group (-CH₂SO₂Cl) are expected to be the most deshielded of the aliphatic protons, likely appearing around δ 3.7 ppm. The methylene protons adjacent to the phenoxy group (-OCH₂-) would also be downfield, typically around δ 4.0 ppm. The remaining methylene protons of the pentane chain would resonate at higher fields.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons of the phenoxy group would produce signals in the δ 110-160 ppm region. The carbon of the methylene group attached to the sulfonyl chloride function would be significantly downfield, while the carbon of the methylene group bonded to the phenoxy oxygen would also be deshielded. The other methylene carbons of the pentane chain would appear in the typical aliphatic region.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of methylene groups in the pentane chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic (phenoxy) | 7.0 - 7.5 | 110 - 160 |
| -OCH₂- | ~4.0 | ~67 |
| -CH₂SO₂Cl | ~3.7 | ~55 |
| Internal -CH₂- | 1.5 - 2.0 | 20 - 30 |
Detection of Intermediates and Side Products
During the synthesis of this compound, for example, from the corresponding sulfonic acid or thiol precursor, NMR spectroscopy is a powerful tool for monitoring the reaction progress and identifying any intermediates or side products. By taking aliquots from the reaction mixture at different time intervals and acquiring their ¹H NMR spectra, one can observe the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction completion. Furthermore, the presence of unexpected signals can indicate the formation of side products, such as hydrolyzed sulfonyl chloride (sulfonic acid) or products from incomplete reactions.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms the molecular formula (C₁₁H₁₅ClO₃S).
The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. acdlabs.com
The fragmentation of the molecular ion under electron ionization would likely proceed through several pathways, providing valuable structural information. Common fragmentation patterns for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) or the entire sulfonyl chloride group (·SO₂Cl). For this compound, key fragmentation pathways could include:
Loss of ·Cl: [M - Cl]⁺
Loss of SO₂: [M - SO₂]⁺
Cleavage of the C-S bond: leading to a [C₅H₁₀OPh]⁺ fragment.
Cleavage of the ether bond: generating fragments corresponding to the phenoxy group and the pentylsulfonyl chloride chain.
Fragmentation of the pentyl chain: leading to a series of smaller alkyl fragments.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₁H₁₅ClO₃S]⁺ | 262/264 |
| [M - Cl]⁺ | [C₁₁H₁₅O₃S]⁺ | 227 |
| [C₅H₁₀OPh]⁺ | [CH₂(CH₂)₄OPh]⁺ | 149 |
| [PhO]⁺ | [C₆H₅O]⁺ | 93 |
| [SO₂Cl]⁺ | [SO₂Cl]⁺ | 99/101 |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl chloride group. Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com Other key vibrational modes include:
C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹).
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
C-O-C stretching of the ether linkage (around 1240 cm⁻¹).
S-Cl stretching (around 600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the S=O stretching vibrations are also Raman active, the S-Cl stretch often gives a strong Raman signal. Aromatic ring vibrations are also typically strong in Raman spectra.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| SO₂ | Asymmetric stretch | 1370 - 1410 (Strong) | Active |
| SO₂ | Symmetric stretch | 1166 - 1204 (Strong) | Active |
| Aromatic C-H | Stretch | >3000 | Active |
| Aliphatic C-H | Stretch | 2850 - 2960 | Active |
| Aromatic C=C | Stretch | 1450 - 1600 | Strong |
| C-O-C | Stretch | ~1240 | Active |
| S-Cl | Stretch | ~600 | Strong |
X-ray Crystallography of Derivatives for Solid-State Structure Determination
By reacting this compound with an amine, a corresponding sulfonamide can be formed. The crystal structure of such a derivative would reveal the conformation of the 5-phenoxypentyl chain. The flexible pentyl chain can adopt various conformations, and the crystal structure would show the most stable arrangement in the solid state, influenced by intermolecular interactions such as hydrogen bonding (if the amine has N-H protons) and van der Waals forces. The geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral. nih.gov Analysis of the crystal packing can provide insights into how these molecules arrange themselves in a crystalline lattice, which is important for understanding their physical properties.
Spectroscopic Methods in Reaction Monitoring
Spectroscopic techniques are invaluable for real-time monitoring of the synthesis of this compound. For instance, in a reaction converting a thiol to the sulfonyl chloride, in-situ IR spectroscopy can be used to follow the disappearance of the S-H stretching vibration of the thiol and the appearance of the characteristic strong S=O stretching bands of the sulfonyl chloride. This allows for precise determination of the reaction endpoint and can help in optimizing reaction conditions to maximize yield and minimize the formation of impurities. Similarly, process NMR can be employed for continuous monitoring of the reaction mixture, providing quantitative data on the concentrations of reactants, intermediates, and products over time.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis of the Sulfonyl Chloride Moiety
The electronic structure of the sulfonyl chloride (-SO₂Cl) group is central to the reactivity of 5-Phenoxypentane-1-sulfonyl chloride. Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G* level of theory, provide a detailed picture of the geometry and bonding within this functional group. By using methanesulfonyl chloride (CH₃SO₂Cl) as a model, we can approximate the key structural parameters.
The geometry around the sulfur atom in a sulfonyl chloride is essentially tetrahedral. The S=O bonds are short, indicative of significant double bond character, while the S-C and S-Cl bonds are longer, single bonds.
Table 1: Representative Optimized Geometric Parameters of a Model Sulfonyl Chloride (Methanesulfonyl Chloride) Calculated at the B3LYP/6-31G Level*
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S=O | 1.425 | O=S=O | 122.1 |
| S-C | 1.765 | O=S-C | 108.5 |
| S-Cl | 2.058 | O=S-Cl | 106.9 |
| C-S-Cl | 98.5 |
Data is illustrative and based on typical values from DFT calculations on methanesulfonyl chloride.
Natural Bond Orbital (NBO) analysis offers deeper insights into the bonding and charge distribution. The analysis reveals a highly polarized sulfonyl group. The sulfur atom bears a significant positive charge, while the oxygen and chlorine atoms are negatively charged. This charge distribution highlights the electrophilic nature of the sulfur atom.
NBO analysis also elucidates the nature of the bonding. Contrary to older models involving d-orbital participation, modern computational studies suggest that the bonding in the sulfonyl group is best described by a combination of highly polar covalent bonds and hyperconjugative interactions. Specifically, there are significant donor-acceptor interactions between the lone pairs of the oxygen atoms (n_O) and the antibonding orbitals of the S-C and S-Cl bonds (σS-C and σS-Cl), which contribute to the stability of the molecule.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Methanesulfonyl Chloride
| Atom | Natural Atomic Charge (e) |
| S | +1.45 |
| O | -0.75 |
| Cl | -0.20 |
| C | -0.50 |
| H | +0.25 |
Note: These values are representative for methanesulfonyl chloride and serve as an approximation for the sulfonyl chloride moiety in the target molecule.
Conformational Analysis and Energy Minimization
The most critical dihedral angles for the phenoxypentane chain are those around the C-O and C-C bonds. A potential energy surface (PES) scan, a computational method where a specific dihedral angle is systematically rotated and the energy is calculated at each step, can reveal the most stable conformations.
Using a model like 1-phenoxypropane, we can analyze the key dihedral angle τ (Caryl-O-CH₂-CH₂). The PES scan for this rotation typically reveals two low-energy conformers: an anti conformer (τ ≈ 180°), which is generally the global minimum due to minimized steric hindrance, and a gauche conformer (τ ≈ ±60°), which is slightly higher in energy.
Table 3: Relative Energies of Conformers for a Model Phenoxyalkane
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche | ~60° | 1.2 - 1.8 |
Data is illustrative, based on computational studies of simple phenoxyalkanes.
Prediction of Reactivity and Selectivity in Chemical Transformations
The electronic structure of the sulfonyl chloride group is the primary determinant of the reactivity of this compound. The highly electrophilic sulfur atom is susceptible to attack by nucleophiles. Computational models can predict this reactivity by examining frontier molecular orbitals (FMOs) and electrostatic potential maps.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is crucial. In sulfonyl chlorides, the LUMO is typically centered on the sulfur atom and has significant contributions from the σ*S-Cl antibonding orbital. A low LUMO energy indicates a high susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (colored red) indicate nucleophilic sites. For a sulfonyl chloride, the MEP map clearly shows a strong positive potential around the sulfur atom, confirming it as the primary site for nucleophilic attack.
The phenoxy and pentyl groups are expected to have a modest electronic influence on the reactivity of the sulfonyl chloride group. The alkyl chain is weakly electron-donating, which might slightly decrease the electrophilicity of the sulfur atom compared to a model like methanesulfonyl chloride. Conversely, the phenoxy group, depending on its orientation, could have minor inductive or resonance effects. However, the dominant reactivity pattern will be dictated by the inherent properties of the sulfonyl chloride functional group.
Detailed Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction pathways, including the characterization of transition states. The most common reaction for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. Theoretical studies on the reaction of model compounds like methanesulfonyl chloride with nucleophiles (e.g., Cl⁻, amines, alcohols) have established that the reaction typically proceeds through a concerted Sₙ2-like mechanism.
In this mechanism, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step. This process goes through a high-energy transition state. DFT calculations can be used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction.
For the identity exchange reaction of methanesulfonyl chloride with a chloride ion (CH₃SO₂Cl + Cl⁻ → [Cl···SO₂(CH₃)···Cl]⁻ → CH₃SO₂Cl + Cl⁻), the transition state is characterized by a trigonal bipyramidal geometry around the sulfur atom. The incoming and outgoing chloride ions are in the apical positions, and the two oxygen atoms and the methyl group are in the equatorial plane.
Table 4: Calculated Geometric Parameters for the Sₙ2 Transition State of CH₃SO₂Cl + Cl⁻
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S-Cl (apical) | 2.390 | Cl-S-Cl | ~178 |
| S=O (equatorial) | 1.430 | O=S=O | ~125 |
| S-C (equatorial) | 1.810 | O=S-C | ~105 |
Note: Values are representative and derived from DFT calculations of the chloride exchange reaction on methanesulfonyl chloride. The geometry is approximately trigonal bipyramidal.
The calculated activation energy for such reactions provides a quantitative measure of the compound's reactivity. A lower activation energy implies a faster reaction rate. While the long phenoxypentane chain is not expected to alter the fundamental Sₙ2 mechanism, it could introduce steric hindrance that may slightly increase the activation energy compared to a small model compound.
Application of Quantum Chemical Descriptors for Mechanistic Insights
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its properties and reactivity. These descriptors provide quantitative insights that complement the qualitative picture from FMO and MEP analysis.
For this compound, several descriptors are particularly relevant. These are typically calculated for a model compound like benzenesulfonyl chloride to provide a baseline for understanding.
Table 5: Calculated Quantum Chemical Descriptors for a Model Arenesulfonyl Chloride (Benzenesulfonyl Chloride)
| Descriptor | Value | Significance |
| HOMO Energy | -7.8 eV | Related to ionization potential; ability to donate electrons. |
| LUMO Energy | -1.5 eV | Related to electron affinity; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Dipole Moment | ~4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electronegativity (χ) | 4.65 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
Note: Values are illustrative and based on typical DFT calculation results for benzenesulfonyl chloride.
These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular structure with chemical reactivity or biological activity. For instance, the LUMO energy and the atomic charge on the sulfur atom could be used to predict the rate of reaction of a series of substituted sulfonyl chlorides with a given nucleophile. The HOMO-LUMO gap provides a general measure of the molecule's stability; a smaller gap often correlates with higher reactivity. These quantitative tools are invaluable for understanding reaction mechanisms and for the rational design of molecules with desired properties.
Future Research Directions and Emerging Paradigms
Sustainable and Eco-Friendly Synthetic Methodologies
The synthesis of sulfonyl chlorides has traditionally relied on reagents that pose environmental and safety challenges. organic-chemistry.org Future research on 5-Phenoxypentane-1-sulfonyl chloride would likely focus on developing greener synthetic routes. Modern approaches circumvent the use of harsh reagents by employing oxidative chlorination of thiol precursors or their derivatives, such as S-alkyl isothiourea salts, which are often odorless and more stable. organic-chemistry.orgthieme-connect.com
Key areas of investigation would include:
Green Oxidants: Utilizing environmentally benign oxidizing agents like hydrogen peroxide (H₂O₂), sodium hypochlorite (B82951) (bleach), or sodium dichloroisocyanurate (NaDCC) in combination with a chloride source. organic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.org These methods often proceed under mild conditions and can generate water or other non-toxic byproducts. organic-chemistry.org
Alternative Starting Materials: Employing S-(5-phenoxypentyl)isothiourea salt as a precursor, which can be prepared from the corresponding alkyl halide and thiourea. organic-chemistry.orgresearchgate.net This strategy avoids the malodorous nature of thiols, making the process more worker-friendly. thieme-connect.com
Metal-Free Catalysis: Developing aerobic, metal-free oxidative processes. For instance, systems using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant have been shown to be effective for converting thiols to sulfonyl chlorides, significantly reducing solvent use and waste generation. rsc.org
Photocatalysis: Exploring the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), which can mediate the synthesis from precursors like arenediazonium salts under visible light at room temperature, offering a sustainable alternative to traditional Sandmeyer-type reactions. nih.govacs.org
Interactive Table: Comparison of Sustainable Reagents for Sulfonyl Chloride Synthesis
| Reagent System | Precursor | Key Advantages | Reference(s) |
| Hydrogen Peroxide (H₂O₂) / Zirconium Tetrachloride (ZrCl₄) | Thiols, Disulfides | Excellent yields, very short reaction times, mild conditions, water as the only byproduct. | organic-chemistry.org |
| Sodium Hypochlorite (Bleach) / Acid | S-Alkyl Isothiourea Salts | Atom-economic, uses readily available and inexpensive reagents, simple purification without chromatography. | organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / Acid | S-Alkyl Isothiourea Salts | Mild conditions, byproduct (succinimide) can be recycled back to NCS, scalable. | organic-chemistry.orgresearchgate.net |
| Ammonium Nitrate (NH₄NO₃) / O₂ | Thiols | Metal-free, uses oxygen as the terminal oxidant, reduced solvent usage for isolation. | rsc.org |
| Potassium Poly(heptazine imide) / Visible Light | Arenediazonium Salts | Heterogeneous, reusable catalyst; mild room temperature conditions; high functional group tolerance. | nih.govacs.org |
Exploration of Novel Reactivity Manifolds and Catalytic Systems
The sulfonyl chloride functional group is a potent electrophile, but its reactivity can be channeled into diverse transformations beyond simple nucleophilic substitution. magtech.com.cnmolport.com Future work on this compound would likely explore its participation in novel catalytic cycles and reaction cascades.
Generation of Reactive Intermediates: The presence of α-hydrogens in the pentane (B18724) chain allows for the base-mediated formation of a highly reactive sulfene (B1252967) intermediate (5-phenoxypent-1-ene-1-sulfonene). tandfonline.com The trapping of this intermediate with various nucleophiles or its participation in cycloaddition reactions could lead to a diverse range of complex molecular architectures.
Transition-Metal Catalysis: Copper-catalyzed reactions, for example, have enabled the synthesis of sulfones from sulfonyl chlorides and organozinc reagents, proceeding under mild, room-temperature conditions. rsc.org Investigating the coupling of this compound with various organometallic partners could expand its synthetic utility.
Radical Chemistry: Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can be harnessed in photocatalytic functionalization reactions. acs.org This would allow for late-stage modification of complex molecules by introducing the 5-phenoxypentanesulfonyl moiety.
Enantioselective Catalysis: The development of small molecule catalysts, such as peptides, for the enantioselective sulfonylation of alcohols presents a frontier in sulfonyl chloride chemistry. nih.gov Applying such catalysts to reactions involving this compound could provide chiral sulfonate esters, which are valuable in asymmetric synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonyl chlorides can be highly exothermic, posing safety and scalability challenges in traditional batch reactors. rsc.orgnih.gov Flow chemistry, which utilizes microreactors or continuous stirred-tank reactors (CSTRs), offers superior control over reaction parameters and enhances safety. mdpi.comrsc.org
Enhanced Safety and Control: The small reaction volumes and high surface-area-to-volume ratio in flow reactors allow for efficient heat dissipation, mitigating the risk of thermal runaway. rsc.orgrsc.org This would be critical for the safe production of this compound.
Process Automation: Integrating flow reactors with automated control systems allows for precise manipulation of reagent addition, temperature, and residence time. mdpi.comresearchgate.net This leads to improved consistency, reliability, and space-time yield compared to batch processes. mdpi.com
Telescoped Synthesis: Flow platforms enable the "telescoping" of multiple reaction steps without intermediate purification. A fully automated system could handle the initial formation of this compound and its subsequent reaction with a nucleophile, such as in the production of sulfonamides, in a continuous sequence. vapourtec.com Research in this area would focus on optimizing a multi-step, automated synthesis of derivatives.
Data-Driven and AI-Assisted Design of New Transformations
The convergence of high-throughput experimentation (HTE), data science, and artificial intelligence (AI) is revolutionizing how chemical reactions are discovered and optimized. chemrxiv.orgmdpi.com
Reaction Optimization: Machine learning algorithms can analyze large datasets from HTE to identify optimal conditions for complex, substrate-dependent reactions. chemrxiv.orgucla.edu For example, in synthesizing a library of sulfonamides from this compound, an AI model could predict the ideal base, solvent, and catalyst for each unique amine coupling partner, maximizing yield and minimizing byproducts.
Generative Molecular Design: AI models can be trained on vast chemical databases to generate novel molecular structures with desired properties. researchgate.net A generative model could be tasked with designing new drug candidates incorporating the 5-phenoxypentanesulfonyl scaffold, which could then be synthesized using automated platforms. researchgate.netresearchgate.net
Predictive Synthesis: AI tools are increasingly used to predict viable synthetic pathways for target molecules. mdpi.com This could accelerate the discovery of more efficient and sustainable routes to this compound and its derivatives.
Expanding the Scope of Applications as a Versatile Synthetic Building Block
The trifunctional nature of this compound makes it a highly versatile building block for creating diverse chemical libraries. enamine.net
Medicinal Chemistry: The sulfonamide group (-SO₂NH-) is a privileged scaffold found in numerous FDA-approved drugs. nih.govnih.gov The reaction of this compound with various amines would yield a library of sulfonamides. The phenoxy group provides a site for further functionalization (e.g., via electrophilic aromatic substitution), while the flexible pentane linker could be used to optimize binding interactions with biological targets. nih.gov
Materials Science: Sulfonyl-containing polymers are used in a variety of applications. The reactivity of the sulfonyl chloride group could be exploited for polymerization or for grafting onto surfaces to modify their properties. The phenoxy group could impart specific thermal or optical properties to the resulting materials.
Covalent Probes: Sulfonyl halides are known to react with specific amino acid residues in proteins, making them useful as covalent inhibitors or chemical probes in chemical biology. enamine.net The unique structure of this compound could be explored for developing selective probes for biological targets.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for 5-phenoxypentane-1-sulfonyl chloride, and how can purity be validated?
- Methodology : The synthesis typically involves sulfonation of 5-phenoxypentane using chlorosulfonic acid under anhydrous conditions. Key steps include controlled temperature (0–5°C) to prevent side reactions and rigorous purification via fractional distillation or recrystallization. Characterization should include -NMR, -NMR, and FT-IR to confirm the sulfonyl chloride group (–SOCl) and phenoxy linkage. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended to quantify residual solvents or byproducts .
Q. What safety measures are critical when handling this compound in laboratory settings?
- Methodology : Use chemical goggles (EN 166 standard) and gloves rated for >240 minutes of breakthrough time (e.g., PVC or nitrile, tested under EN 374). Avoid contact lenses due to delayed decontamination risks. Implement fume hoods for ventilation and store the compound in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Emergency protocols should include immediate eye irrigation and acid-neutralizing agents (e.g., sodium bicarbonate) for spills .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and selectivity of this compound?
- Methodology : Apply a factorial design to test variables such as reaction temperature (0–20°C), stoichiometry of chlorosulfonic acid (1.2–2.0 eq), and reaction time (2–6 hours). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with triplicate runs and statistical tools (e.g., ANOVA) to minimize batch-to-batch variability. This approach aligns with flow-chemistry optimization frameworks for sulfonyl chloride derivatives .
Q. How does the electronic nature of the phenoxy substituent influence the reactivity of this compound in nucleophilic substitutions?
- Methodology : Compare reaction rates with amines (e.g., aniline vs. electron-deficient p-nitroaniline) in polar aprotic solvents (e.g., dichloromethane). Monitor kinetics via -NMR to track sulfonamide formation. Electron-donating groups on the phenoxy ring enhance electrophilicity at the sulfur center, accelerating nucleophilic attack. Contrast with analogs like 4-(trifluoromethyl)phenoxy derivatives (see for structural analogs) to quantify substituent effects .
Q. What analytical strategies can resolve contradictions in stability data for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines). Use Karl Fischer titration to monitor moisture uptake and GC-MS to detect decomposition products (e.g., SO or phenol derivatives). Compare with inert storage (argon, molecular sieves) to isolate degradation pathways. Conflicting data may arise from trace metal impurities (e.g., iron), necessitating ICP-MS analysis of raw materials .
Methodological Notes
- Contradiction Analysis : Discrepancies in reaction yields may stem from incomplete sulfonation due to moisture ingress. Validate anhydrous conditions using activated 3Å molecular sieves during synthesis .
- Environmental Considerations : While not a perfluorinated compound (unlike PFAS), assess environmental persistence via OECD 301B biodegradability testing to inform disposal protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
